4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid
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Overview
Description
“4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid” is a chemical compound with the CAS Number: 890593-72-3 . It has a molecular weight of 182.22 and is typically stored at room temperature . The compound is usually in the form of a powder .
Physical And Chemical Properties Analysis
“4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid” has a melting point of 104-105°C . It has a molar refractivity of 61.1±0.5 cm³ . The compound has 4 hydrogen bond acceptors and 1 hydrogen bond donor . It has a polar surface area of 55 Ų and a molar volume of 177.1±7.0 cm³ .Scientific Research Applications
1. Nitrification Inhibition in Agriculture
- Application : The compound is used as a nitrification inhibitor (NI) in soil to suppress soil-nitrifier activity and decrease nitrogen losses .
- Methods : The compound is applied to soil and pure cultures of nitrifying bacteria Nitrosomonas europaea .
- Results : The compound needs to be broken into DMP to achieve the inhibition of nitrification, which is mediated by a soil biological process .
2. Antileishmanial and Antimalarial Activities
- Application : The compound is used in the synthesis of hydrazine-coupled pyrazoles, which have shown potent antileishmanial and antimalarial activities .
- Methods : The synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
- Results : Compound 13 displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate .
3. Suzuki Coupling and Copper-catalyzed Azidation
- Application : The compound is used as a reagent for Suzuki Coupling and Copper-catalyzed azidation .
- Methods : The specific methods of application or experimental procedures are not provided in the source .
- Results : The specific results or outcomes obtained are not provided in the source .
4. Synthesis of Heterocyclic Amino Acids
Safety And Hazards
properties
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-7-6-8(2)11(10-7)5-3-4-9(12)13/h6H,3-5H2,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNVIJAPHVWBLT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCCC(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90390169 |
Source
|
Record name | 4-(3,5-Dimethyl-pyrazol-1-yl)-butyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90390169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid | |
CAS RN |
890593-72-3 |
Source
|
Record name | 4-(3,5-Dimethyl-pyrazol-1-yl)-butyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90390169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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